6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine
Descripción
Propiedades
Fórmula molecular |
C6H3F3N4 |
|---|---|
Peso molecular |
188.11 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H3F3N4/c7-6(8,9)4-1-2-5-11-10-3-13(5)12-4/h1-3H |
Clave InChI |
HRJSKRKKQRMIBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NN=CN2N=C1C(F)(F)F |
Origen del producto |
United States |
Métodos De Preparación
Reaction Mechanism and Conditions
The process begins with chlorination of 3-picoline derivatives under liquid-phase conditions, yielding 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC). Subsequent fluorination at elevated temperatures (>300°C) in the presence of iron fluoride catalysts replaces chlorine atoms with fluorine, forming the trifluoromethyl group. A fluidized-bed reactor design optimizes this two-phase system, achieving yields of 65–78% for related trifluoromethylpyridines.
Key Variables:
-
Temperature: 300–350°C
-
Catalysts: Iron fluoride (FeF₃) or chromium-based systems
-
Byproduct Management: Hydrogenolysis reduces multi-chlorinated byproducts to recyclable intermediates.
Multi-Component Assembly of the Triazole-Pyridazine Core
Recent advances in metal-free multi-component reactions (MCRs) offer a streamlined route to the triazolo[4,3-b]pyridazine scaffold. A notable method involves trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate (TFBen).
Reaction Pathway and Optimization
The reaction proceeds via sequential coupling:
-
Trifluoroacetimidoyl chloride reacts with hydrazine to form an imidohydrazide intermediate.
-
TFBen facilitates intramolecular cyclization, yielding the triazole ring.
-
Acid-catalyzed dehydration finalizes the heterocyclic structure.
Optimized Conditions:
Cyclocondensation Strategies for Pyridazine Formation
Cyclocondensation reactions provide direct access to the pyridazine ring system. A reported protocol starts with (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes [4+2] cycloaddition with hydrazine derivatives.
Regiochemical Control
The orientation of substituents is governed by the electronic effects of the trifluoromethyl group. DFT studies suggest that the CF₃ group directs nucleophilic attack to the 6-position, ensuring regioselectivity.
Typical Parameters:
Direct introduction of the trifluoromethyl group using CuCF₃ or AgCF₃ reagents has emerged as a versatile strategy. This method avoids pre-functionalized intermediates, enabling late-stage diversification.
Coupling Reactions
Bromo- or iodopyridazines undergo cross-coupling with trifluoromethyl copper in the presence of palladium catalysts:
Conditions:
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents/Catalysts | Yield (%) | Scalability |
|---|---|---|---|---|
| Chlorine/Fluorine Exchange | 3-Picoline derivatives | FeF₃, Cl₂ | 65–78 | Industrial |
| Multi-Component Reaction | Trifluoroacetimidoyl chloride | TFBen, TFA | 55–72 | Lab-scale |
| Cyclocondensation | (E)-4-Ethoxy-3-buten-2-one | Hydrazine hydrate | 60–68 | Pilot-scale |
| Direct Trifluoromethylation | Bromopyridazines | CuCF₃, Pd(PPh₃)₄ | 45–58 | Lab-scale |
Advantages and Limitations:
Análisis De Reacciones Químicas
Tipos de reacciones: 6-(Trifluorometil)-[1,2,4]triazolo[4,3-B]piridazina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno en ácido acético.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Aminas en presencia de una base como la trietilamina.
Principales productos formados:
Oxidación: Formación de los óxidos correspondientes.
Reducción: Formación de derivados de triazolo-piridazina reducidos.
Sustitución: Formación de derivados de triazolo-piridazina sustituidos.
4. Aplicaciones en investigación científica
6-(Trifluorometil)-[1,2,4]triazolo[4,3-B]piridazina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds containing the [1,2,4]triazole moiety exhibit promising anticancer properties. For instance, derivatives of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine have shown selective cytotoxicity against various cancer cell lines. Studies have reported that these compounds can inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases and tyrosine kinases, making them potential candidates for targeted cancer therapies .
Antiviral Properties
Recent studies have highlighted the antiviral activity of triazole derivatives against several viral pathogens. The compound has been tested for its efficacy against coronaviruses and other viral infections, demonstrating significant inhibitory effects on viral replication . The mechanism of action often involves interference with viral protein synthesis or assembly.
Neuroprotective Effects
There is growing evidence suggesting that triazolo derivatives may possess neuroprotective properties. Some studies have explored their potential in treating neurodegenerative diseases by modulating neuroinflammatory pathways and providing protection against oxidative stress . This application is particularly relevant in the context of conditions like Huntington's disease.
Building Blocks in Organic Synthesis
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine serves as a versatile building block in organic synthesis. Its unique structure allows for the modification of various functional groups, enabling the development of novel compounds with tailored biological activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives more suitable for pharmaceutical applications.
Fluorescent Probes
The compound has been utilized in the development of fluorescent probes for biological imaging. The incorporation of the triazole moiety into polymeric structures has been shown to enhance fluorescence properties, which can be exploited in cellular imaging and diagnostics .
Case Studies
Mecanismo De Acción
El mecanismo de acción de 6-(Trifluorometil)-[1,2,4]triazolo[4,3-B]piridazina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas e inhibir su actividad, lo cual es crucial para sus efectos biológicos. Por ejemplo, puede inhibir las quinasas involucradas en las vías de señalización celular, lo que lleva a la supresión de la proliferación de células cancerosas .
Compuestos similares:
3-Metil-6-[3-(trifluorometil)fenil]-[1,2,4]triazolo[4,3-B]piridazina: Conocido por sus propiedades ansiolíticas.
6-Cloro-3-(trifluorometil)-[1,2,4]triazolo[4,3-B]piridazina: Estudiado por su actividad antibacteriana.
Singularidad: 6-(Trifluorometil)-[1,2,4]triazolo[4,3-B]piridazina destaca por su singular grupo trifluorometil, que aumenta su lipofilicidad y estabilidad metabólica. Esto lo convierte en un compuesto valioso para el desarrollo de fármacos y otras aplicaciones donde la estabilidad y la biodisponibilidad son cruciales .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The biological and physicochemical properties of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine are highly dependent on substituent positioning and electronic effects. Below is a detailed comparison with structurally related derivatives:
Substituent Positioning and Electronic Effects
- 6-Trifluoromethyl vs. 3-Trifluoromethyl Derivatives 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine: The CF₃ group at position 6 enhances binding to PDE4 isoforms (IC₅₀ < 100 nM in compound 18) and BRD4 bromodomains (IC₅₀ ~200 nM) due to hydrophobic interactions and halogen bonding . CL 218872 (3-Methyl-6-[3-(trifluoromethyl)phenyl]): The CF₃ group on the phenyl ring at position 6 improves GABAA receptor subtype selectivity (α2/α3 over α1), reducing sedative effects compared to non-substituted analogues .
Chloro vs. Trifluoromethyl Substituents
Pharmacokinetic Considerations
- The trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation, extending half-life compared to methyl or chloro derivatives .
- Hydrophobic substituents (e.g., 4-chlorophenyl in ) improve membrane permeability but may reduce solubility, necessitating formulation optimization.
Key Research Findings
- BRD4 Inhibition: Trifluoromethyl-substituted triazolo[4,3-B]pyridazine derivatives (e.g., compound 5 in ) demonstrate mid-nanomolar IC₅₀ values, outperforming non-CF₃ analogues in AlphaScreen assays .
- Antimicrobial Activity : Derivatives with aryl substituents (e.g., 3-substituted phenyl in ) show mild-to-potent antifungal activity, though trifluoromethyl analogues are understudied in this context.
- Docking Studies : The CF₃ group in PDE4 inhibitors occupies a hydrophobic pocket in the catalytic domain, contributing to >100-fold selectivity over PDE3/5 .
Actividad Biológica
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
- Molecular Formula : C6H2F3N5
- Molecular Weight : 222.55 g/mol
- CAS Number : 40971-95-7
The compound features a triazolo-pyridazine core with a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
Research indicates that derivatives of triazolo-pyridazines exhibit various mechanisms of action, including:
- Kinase Inhibition : Compounds in this class have been shown to inhibit c-Met kinase, which is implicated in cancer progression. For instance, a study evaluated several derivatives and found that one compound exhibited an IC50 value of 0.090 μM against c-Met kinase, comparable to Foretinib (IC50 = 0.019 μM) .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated that certain derivatives display significant cytotoxic effects against multiple cancer cell lines. For example:
Cytotoxicity Studies
The cytotoxic effects of 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine were assessed using the MTT assay across various cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 ± 0.16 | c-Met Inhibition |
| MCF-7 | 1.23 ± 0.18 | c-Met Inhibition |
| HeLa | 2.73 ± 0.33 | c-Met Inhibition |
| LO2 | ND | Control |
ND: Not Detected
The results indicate that the compound has a potent inhibitory effect on cancer cell proliferation.
Case Studies and Research Findings
- Inhibitory Activity Against c-Met Kinase :
- Apoptosis Induction :
Q & A
Basic: What are the key synthetic strategies for preparing 6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives?
The synthesis typically involves cyclocondensation reactions followed by functionalization. For example:
- Step 1: Condensation of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF, optimized for temperature (80–105°C) and solvent polarity .
- Step 2: Halogenation (e.g., chlorination at the 6-position) using reagents like POCl₃ or BBr₃ .
- Step 3: Introduction of trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts .
Critical Parameters: Yield optimization depends on reaction time, solvent choice (e.g., DMF for polar intermediates), and stoichiometric ratios of substituents.
Basic: How can the planar conformation and non-covalent interactions of this compound be experimentally validated?
- X-ray crystallography is the gold standard for confirming planar structures and intramolecular interactions. For example, π-π stacking distances (3.4–3.6 Å) and C–H⋯N hydrogen bonds (2.1–2.3 Å) have been observed in related triazolopyridazine derivatives .
- DFT calculations complement experimental data by modeling electron density distributions and bond localization, particularly for weak C–Cl or C–CF₃ bonds .
Note: Crystallization conditions (e.g., slow evaporation in DCM/hexane) are critical for obtaining high-quality diffraction data.
Advanced: How do structural modifications (e.g., trifluoromethyl vs. chlorine substituents) influence biological activity?
- Case Study: Replacing chlorine with a trifluoromethyl group enhances lipophilicity (logP increase by ~1.5 units), improving blood-brain barrier penetration in neurological targets .
- SAR Insights: The trifluoromethyl group stabilizes ligand-receptor interactions via hydrophobic pockets, as seen in BRD4 bromodomain inhibition (IC₅₀ reduction from 12 μM to 1.8 μM in optimized derivatives) .
Methodology: Compare bioactivity using kinase assays (e.g., PDE4 isoforms ) or cytotoxicity screens (e.g., MTT assays on HeLa cells ).
Advanced: What computational approaches are used to predict binding modes with biological targets?
- Docking Studies: Molecular docking (e.g., AutoDock Vina) with PDE4 or BRD4 crystal structures (PDB: 7YQ9) identifies key interactions:
- MD Simulations: 100-ns trajectories assess binding stability, with RMSD < 2.0 Å indicating robust ligand-protein complexes .
Basic: What analytical techniques are essential for purity assessment and structural confirmation?
- HPLC-MS: Purity >95% confirmed via reverse-phase C18 columns (ACN/water gradient) and ESI+ detection (m/z 273.1 for [M+H]⁺) .
- NMR: ¹H/¹³C assignments distinguish regioisomers (e.g., δ 8.2–8.5 ppm for pyridazine protons; δ 120–125 ppm for CF₃ in ¹⁹F NMR) .
- Elemental Analysis: Carbon/nitrogen ratios must align with theoretical values (e.g., C₅H₃F₃N₄ requires C 32.6%, N 30.4%) .
Advanced: How can researchers resolve contradictions in reported biological activities across studies?
- Example: Discrepancies in IC₅₀ values for PDE4 inhibition may arise from:
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- PPE: Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (no OSHA hazards reported, but precautionary) .
- Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
- pH Stability: Degradation occurs at pH < 3 (protonation of triazole nitrogens) or pH > 10 (hydrolysis of pyridazine ring). Half-life at pH 7.4: >48 hrs .
- Thermal Stability: Decomposition above 150°C (TGA data). Lyophilization recommended for long-term storage .
Advanced: What strategies optimize selectivity for PDE4 isoforms (A, B, C, D) in inhibitor design?
- Substituent Engineering: 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl groups enhance PDE4A selectivity (IC₅₀ 0.8 nM vs. 12 nM for PDE4D) .
- Crystallographic Guidance: Co-crystal structures (e.g., PDE4B with compound 18) reveal isoform-specific residue interactions (e.g., Gln369 in PDE4A) .
Advanced: How can researchers leverage structural analogs to overcome toxicity or resistance issues?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
